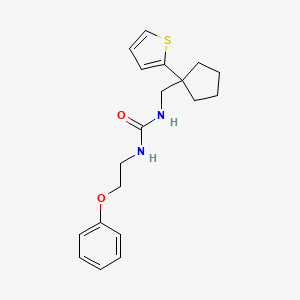
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound that features a phenoxyethyl group, a thiophenyl-substituted cyclopentyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For instance, the phenoxyethyl group can be introduced via a nucleophilic substitution reaction, while the thiophenyl-substituted cyclopentyl group can be synthesized through a series of cyclization and substitution reactions. The final coupling step often involves the use of urea derivatives under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenoxyethyl or thiophenyl groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety or the aromatic rings, resulting in the formation of amines or reduced aromatic systems.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings and the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or reduced aromatic compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The phenoxyethyl and thiophenyl groups could facilitate binding to specific sites, while the urea moiety might participate in hydrogen bonding or other interactions. The pathways involved could include signal transduction, metabolic processes, or cellular transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxyethyl)-3-(cyclopentylmethyl)urea: Lacks the thiophenyl group, which may affect its binding properties and reactivity.
1-(2-Phenoxyethyl)-3-((1-phenylcyclopentyl)methyl)urea: Contains a phenyl group instead of a thiophenyl group, potentially altering its electronic and steric properties.
1-(2-Phenoxyethyl)-3-((1-(furan-2-yl)cyclopentyl)methyl)urea: Features a furan ring instead of a thiophenyl group, which could influence its chemical behavior and biological activity.
Uniqueness
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties. This uniqueness can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-18(20-12-13-23-16-7-2-1-3-8-16)21-15-19(10-4-5-11-19)17-9-6-14-24-17/h1-3,6-9,14H,4-5,10-13,15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOSJFRXHEMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)
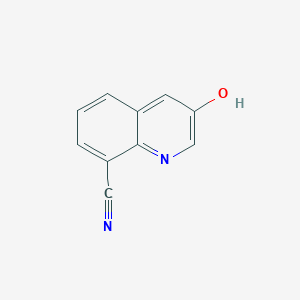
![N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2842363.png)
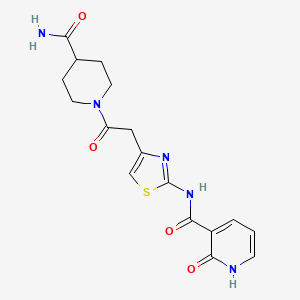
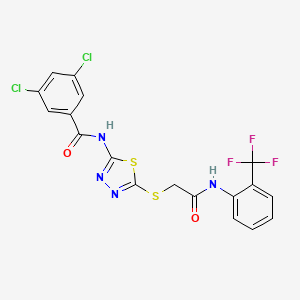
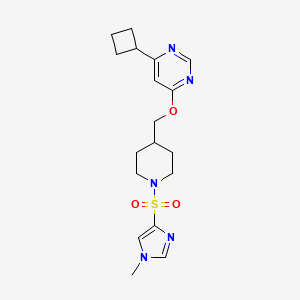
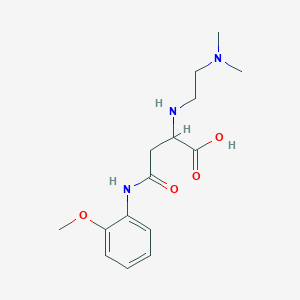
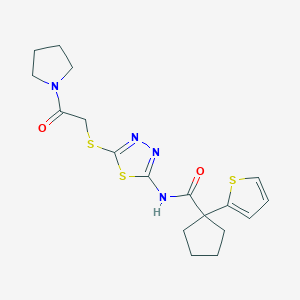
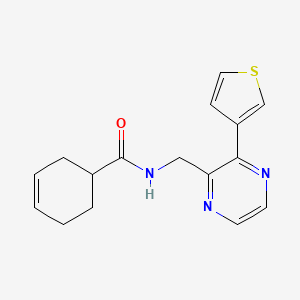
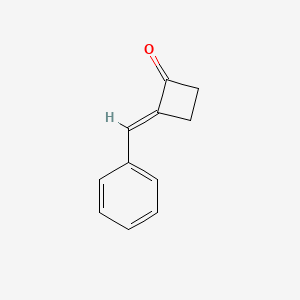
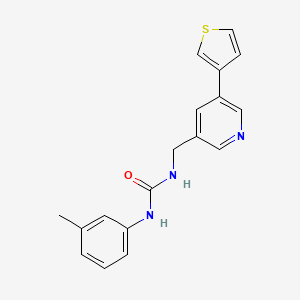
![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)
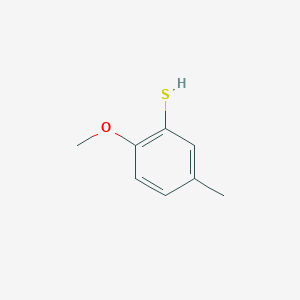
![N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2842382.png)
